molecular formula C15H11FN2O2S B2469873 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1008043-05-7

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2469873
CAS No.: 1008043-05-7
M. Wt: 302.32
InChI Key: WLABGAVEJXXTOD-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound based on the thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocyclic structure known for its diverse biological activities and significance in medicinal chemistry research . Thiazolidine-2,4-dione derivatives are extensively investigated as privileged structures in the design and synthesis of novel bioactive molecules with potential antibacterial, antidiabetic, and anticancer effects . Specifically, TZD-based hybrids have demonstrated promising in vitro antibacterial activity against various Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.91 mg/L, an activity comparable to or exceeding that of standard drugs like cefuroxime and oxacillin . The mechanism of action for TZD derivatives is multi-faceted and can involve interaction with enzymes or receptors, such as the PPARγ receptor in metabolic studies, or other targets in antimicrobial research, influencing various biochemical pathways . This compound, featuring a fluorophenylamino substituent, serves as a valuable building block for organic synthesis and pharmaceutical development, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-8-4-5-9-12(11)17-13-14(19)18(15(20)21-13)10-6-2-1-3-7-10/h1-9,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLABGAVEJXXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiazolidine-2,4-dione compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazolidine ring, leading to the formation of corresponding alcohols or reduced thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and anticancer agent . Its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Antimicrobial and Antifungal Activities

Research indicates that 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro studies demonstrated that derivatives of thiazolidine-2,4-dione possess significant antiradical properties, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazolidine derivatives highlighted that 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance its efficacy .

Case Study 2: Antioxidant Evaluation

In another investigation assessing the antioxidant potential of synthesized compounds based on thiazolidine derivatives, it was found that those containing the thiazolidine ring displayed superior radical scavenging abilities compared to traditional antioxidants. The study utilized multiple assays to quantify the antioxidant capacity .

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of TZDs are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Phenyl 2-Fluorophenylamino 316.34 Potential PPAR modulation
5-(4-Fluorobenzylidene)-TZD (Compound VI) - 4-Fluorobenzylidene 265.28 Enhanced planarity; kinase inhibition
5-(2,4-Dichlorobenzylidene)-TZD - 2,4-Dichlorobenzylidene 286.15 Anticancer activity (in vitro)
3-(4-Methylphenyl)-5-[methyl(phenyl)amino] 4-Methylphenyl Methyl(phenyl)amino 326.40 Improved lipophilicity
Rivoglitazone (Benzimidazole-TZD) - 4-[Benzimidazole-methoxy]benzyl 452.50 Type 2 diabetes research
5-(Pyridin-3-ylmethylidene)-TZD 2-Aminoethyl Pyridin-3-ylmethylidene 249.30 Antidiabetic screening
Key Observations:
  • Substituent Position: The 2-fluorophenylamino group in the target compound introduces steric and electronic effects distinct from benzylidene derivatives (e.g., 4-fluorobenzylidene in Compound VI).
  • Halogen Effects : Chlorine (Compound ) and bromine (Compound ) substituents improve lipophilicity but may reduce metabolic stability compared to fluorine.
  • Amino vs. Benzylidene: The amino group at position 5 (target compound) allows hydrogen bonding, whereas benzylidene derivatives rely on hydrophobic interactions .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Amino-substituted TZDs (e.g., target compound) exhibit higher aqueous solubility than benzylidene derivatives due to hydrogen bonding .
  • Metabolic Stability : Fluorine in the 2-position reduces oxidative metabolism compared to methyl or chlorine substituents .

Biological Activity

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This compound belongs to a class of thiazolidine-2,4-diones known for various pharmacological effects, including anti-inflammatory, analgesic, and antidiabetic properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H12FN2O2S\text{C}_{15}\text{H}_{12}\text{F}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves the condensation of appropriate aromatic amines with thiazolidine-2,4-dione derivatives. Various synthetic routes have been explored to optimize yield and biological activity.

Antioxidant Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). For instance, studies have shown that modifications to the thiazolidine core can enhance antioxidant efficacy significantly:

CompoundEC50 (mg/mL)Assay Type
7e0.0138 ± 0.0029DPPH Radical Scavenging
7k0.0153 ± 0.0010FRAP

These results suggest that the presence of electron-donating groups significantly influences the antioxidant capacity of these compounds .

Anticancer Activity

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been evaluated for its anticancer potential against various cancer cell lines. Notably, it has shown inhibitory effects on the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. In vitro studies demonstrated significant cytotoxicity against colorectal (HT-29), lung (A-549), and colon (HCT-116) cancer cells:

Cell LineIC50 (µM)Mechanism of Action
HT-2912.5VEGFR-2 Inhibition
A-54915.0Induction of Apoptosis
HCT-11610.0Cell Cycle Arrest

The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring enhance activity through improved binding affinity to target receptors .

Anti-inflammatory and Analgesic Effects

Thiazolidine derivatives are also known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Compounds similar to 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione have demonstrated significant COX inhibition in various models:

CompoundCOX Inhibition (%)Model Used
Compound A75%In vitro COX assay
Compound B82%Carrageenan-induced paw edema model

These findings suggest a promising avenue for developing new anti-inflammatory agents based on thiazolidine scaffolds .

Case Studies

  • Antioxidant Efficacy : A study evaluated several thiazolidine derivatives for their ability to scavenge free radicals and found that compounds with fluorinated phenyl groups exhibited superior activity compared to their non-fluorinated counterparts.
  • Cytotoxicity in Cancer Models : Another investigation focused on the effects of thiazolidine derivatives on various cancer cell lines and reported that specific substitutions on the thiazolidine ring significantly enhanced cytotoxic effects through apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (2–3 hours at 90–100°C). Post-reaction, the product is purified via recrystallization from DMF-ethanol mixtures . Key variables include stoichiometric ratios of oxocompounds (e.g., 0.03 mol) and sodium acetate (0.02 mol) to ensure high yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1735 cm⁻¹ and aromatic C-H stretches at ~3055 cm⁻¹. Thiazolidine-dione rings exhibit CS stretches near 690 cm⁻¹ .
  • NMR : Use 1H^1H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and fluorophenyl substituents. 13C^{13}C NMR confirms carbonyl carbons (δ 163–173 ppm) and thiazolidine-dione ring carbons .
  • X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (R factor < 0.06) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do substituents on the phenyl or fluorophenyl groups influence the compound’s biological activity or physicochemical properties?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups. Assess bioactivity via enzyme inhibition assays (e.g., PPAR-γ for antidiabetic activity).
  • Computational Modeling : Use DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps). For example, fluorophenyl groups enhance metabolic stability via reduced CYP450 interactions .
  • Thermal Analysis : DSC/TGA reveals stability variations; fluorinated derivatives often show higher melting points due to increased crystallinity .

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, reflux time) to minimize batch-to-batch variability.
  • Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC experiments. For bioactivity discrepancies, use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 5-ethylidene-thiazolidine-2,4-diones) to identify trends in substituent-activity relationships .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Simulate hydrolysis/photolysis under controlled pH/UV conditions. Monitor degradation products via LC-MS/MS .
  • Biotic Studies : Use soil microcosms to assess microbial degradation rates. Measure half-lives (t₁/₂) under aerobic/anaerobic conditions.
  • Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate results with LogP values to predict bioaccumulation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-Crystallization : Co-formulate with cyclodextrins or surfactants to enhance aqueous solubility.
  • Salt Formation : Prepare sodium or hydrochloride salts to improve dissolution rates.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .

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